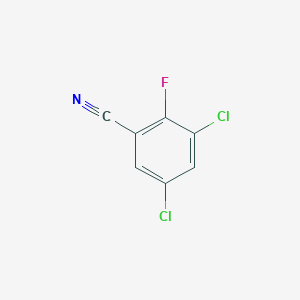

3,5-Dichloro-2-fluorobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNPDOOUQXSMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Development for 3,5 Dichloro 2 Fluorobenzonitrile

Halogen Exchange Reaction Pathways for Fluorobenzonitrile Synthesis

The most prevalent method for synthesizing fluorobenzonitriles involves a halogen exchange (Halex) reaction, where a chlorine atom on an aromatic ring is substituted with a fluorine atom.

Nucleophilic Aromatic Substitution (SNAr) Driven Fluorination Strategies

The introduction of a fluorine atom into a dichlorobenzonitrile precursor is often accomplished via a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net In this process, a fluoride (B91410) ion acts as a nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group, typically a chlorine atom. For the synthesis of 3,5-dichloro-2-fluorobenzonitrile, a common starting material is 2,3,5-trichlorobenzonitrile. The SNAr reaction's success is highly dependent on the electronic properties of the starting material; the presence of electron-withdrawing groups, such as the nitrile group, activates the aromatic ring towards nucleophilic attack. thieme-connect.com

The regioselectivity of the substitution is a critical aspect of the synthesis. In unsymmetrical dichloropyrazines, for instance, the position of nucleophilic attack is directed by the electronic nature of the substituents already present on the ring. researchgate.net If an electron-donating group is present, the attack is favored at the 3-position, while an electron-withdrawing group directs the nucleophile to the 5-position. researchgate.net

Influence of Alkali Metal Fluorides and Reaction Environment

The choice of the fluoride source and the reaction conditions significantly impacts the efficiency of the halogen exchange reaction. Alkali metal fluorides such as potassium fluoride (KF), rubidium fluoride (RbF), and cesium fluoride (CsF) are commonly used. google.com Potassium fluoride is often preferred due to its cost-effectiveness, and it can be used in its technical grade with a water content of up to 3% without extensive pretreatment. google.com

The reaction is typically carried out in the presence of aprotic dipolar solvents. google.com However, solvent-free processes have been developed to address issues such as poor stirrability of the reaction mixture. google.com In some cases, the product itself, a fluorobenzonitrile compound, can be used as the solvent, simplifying the process and reducing waste. google.com The reaction is generally conducted under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. google.com

| Fluoride Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Potassium Fluoride | Quaternary Ammonium (B1175870) Salt | Aprotic Dipolar Solvent | Not Specified | High |

| Cesium Fluoride | Crown Ether | Not Specified | Not Specified | High |

| Anhydrous Fluoride | None | Product (as solvent) | High Temperature/Pressure | Not Specified |

Catalytic Approaches in the Synthesis of this compound and its Analogs

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis of this compound and related compounds. Both phase-transfer catalysis and transition-metal catalysis have been successfully employed.

Phase-Transfer Catalysis in Halogen Exchange

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different phases (e.g., a solid and a liquid). crdeepjournal.org In the context of halogen exchange reactions for fluorobenzonitrile synthesis, PTC helps to transport the fluoride anion from the solid or aqueous phase to the organic phase where the chlorinated benzonitrile (B105546) is dissolved. crdeepjournal.org

Various phase-transfer catalysts have been investigated, including quaternary alkylammonium or alkylphosphonium salts, pyridinium (B92312) salts, and crown ethers. google.com More recently, novel catalyst systems, such as those based on quaternary ammonium compounds with at least one alkoxypolyoxyalkyl radical, have been developed to improve reactivity and stability at the required reaction temperatures. google.com The use of phase-transfer catalysts can significantly increase reaction rates and yields. crdeepjournal.org However, the presence of a catalyst can sometimes complicate product separation. google.com

A recent development in this area is Hydrogen Bonding Phase-Transfer Catalysis (HBPTC), which utilizes a chiral bis-urea catalyst to transport solid nucleophiles like inorganic salts into the solution phase, enabling asymmetric carbon-nucleophile bond formation. ox.ac.uk This approach has been successfully applied to the fluorination of various electrophiles. ox.ac.uk

Transition Metal-Catalyzed Routes for Aryl Halide Functionalization

Transition metal catalysis offers a versatile approach to forming carbon-fluorine bonds and functionalizing aryl halides. nih.gov Palladium-catalyzed reactions, in particular, have been extensively studied for the synthesis of aryl fluorides. nih.gov A general mechanism for palladium-catalyzed nucleophilic fluorination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by ligand exchange with a fluoride source and subsequent reductive elimination to form the C-F bond. nih.gov

While direct fluorination is one route, transition metals can also catalyze the introduction of the nitrile group. For instance, the cyanation of aryl halides is a well-established method. Additionally, transition metals like ruthenium have been used to catalyze the amination of aryl fluorides through an SNAr mechanism, demonstrating the potential for further functionalization of the fluorinated benzonitrile core. thieme-connect.comresearchgate.net

The borylation of aryl halides, catalyzed by transition metals such as palladium, nickel, and copper, is another important route for functionalization. mdpi.com The resulting organoboron compounds are valuable precursors for subsequent cross-coupling reactions, allowing for the introduction of a wide range of substituents. mdpi.com

Ammoxidation and Gas-Phase Synthesis Techniques for Chlorofluorobenzonitriles

Ammoxidation is an industrial process that converts hydrocarbons to nitriles in the presence of ammonia (B1221849) and an oxidant, typically over a heterogeneous catalyst at high temperatures. youtube.com For the synthesis of chlorofluorobenzonitriles, the corresponding chlorofluorotoluene would be the starting material. This gas-phase reaction is a direct, single-step method for producing nitriles. youtube.com

The catalysts used in ammoxidation are often based on metal oxides. youtube.com For example, vanadium-phosphorus oxide (VPO) catalysts, sometimes promoted with other metals like chromium and supported on materials like alumina (B75360) or titania, have been shown to be effective for the ammoxidation of dichlorotoluenes. google.comresearchgate.net The reaction conditions, including temperature, pressure, and the ratio of reactants, must be carefully controlled to optimize the yield and selectivity of the desired benzonitrile product and to remain outside of explosion limits. youtube.comresearchgate.net

For instance, the ammoxidation of 2,6-dichlorotoluene (B125461) to 2,6-dichlorobenzonitrile (B3417380) has been successfully scaled up from laboratory to pilot plant scale using a promoted VPO catalyst. researchgate.net This demonstrates the industrial viability of this technique for producing chlorinated benzonitriles.

| Starting Material | Catalyst | Promoters | Support | Key Findings |

| o-Chlorotoluene | Vanadium-Phosphorus Oxide | 2-4 co-catalysts | Silica Gel | Increased yield by 10-15% |

| 2,6-Dichlorotoluene | Vanadium Phosphate (VPO) | Chromium | Alumina or Titania | Conversion up to 97% with ~80% yield |

| Propane | Bismuth-Vanadium Oxide | At least one other specified element | Particulate | Production of α,β-unsaturated nitriles |

| Acrolein | Mo-based or Sb-based oxide | - | Silicon Carbide | High selectivity and yield for acrylonitrile |

Control of Regioselectivity and Diastereoselectivity in Multi-Halogenated Benzonitrile Synthesis

The synthesis of this compound requires meticulous control over the introduction of three halogen atoms onto the benzene (B151609) ring to achieve the desired 1,2,3,5-substitution pattern. The Sandmeyer reaction is a cornerstone of this process, typically used to introduce the nitrile group from an appropriately substituted aniline (B41778) precursor. wikipedia.orgnih.gov

A plausible synthetic route commences with a halogenated aniline, such as 2-fluoro-3,5-dichloroaniline. The regioselectivity is therefore primarily dictated by the synthesis of this starting material. The introduction of the fluorine atom at the 2-position, flanked by chlorine atoms at the 3- and 5-positions, is a significant challenge. Electrophilic fluorination of a dichlorinated aniline or nitration followed by reduction and a Balz-Schiemann type reaction are potential strategies. However, directing the electrophilic attack to the sterically hindered 2-position in the presence of two deactivating chloro groups requires careful selection of fluorinating agents and reaction conditions.

Once the correctly substituted aniline is obtained, the Sandmeyer reaction is employed to convert the amino group into the nitrile. This reaction involves the diazotization of the aniline with a nitrite (B80452) source in an acidic medium, followed by treatment with a copper(I) cyanide salt. While the Sandmeyer reaction itself does not typically involve the formation of new stereocenters and thus diastereoselectivity is not a concern, maintaining the regiochemical integrity of the starting material is paramount.

The reaction conditions for the Sandmeyer reaction, such as temperature, solvent, and the nature of the copper catalyst, can influence the yield and purity of the final product. For instance, the use of copper(I) halides as catalysts is a well-established method for converting aryl amines to aryl halides. wikipedia.orgnih.gov

Process Optimization and Scale-Up Considerations for Efficient Production

The transition from laboratory-scale synthesis to efficient, large-scale production of this compound necessitates a thorough optimization of the entire manufacturing process. Key considerations include reaction kinetics, thermodynamics, mass transfer, and safety.

Parameter Screening and Design of Experiments (DoE)

To optimize the synthesis, a systematic approach such as Design of Experiments (DoE) is invaluable. DoE allows for the simultaneous investigation of multiple process variables to identify their individual and interactive effects on the reaction yield and purity. For the synthesis of a multi-halogenated benzonitrile, critical parameters for a Sandmeyer reaction that could be screened using DoE include:

Temperature: Affects reaction rate and the stability of the diazonium salt intermediate.

Concentration of Reactants: Influences reaction kinetics and can impact side-product formation.

Acid Concentration: Crucial for the diazotization step.

Equivalents of Copper(I) Cyanide: The stoichiometry of the catalyst/reagent can significantly affect yield and reaction time.

Addition Rate: Controls the exothermicity of the reaction, which is particularly important for safety on a larger scale.

A hypothetical DoE study for the final Sandmeyer cyanation step could involve a factorial design to screen for the most significant factors, followed by a response surface methodology (RSM) to identify the optimal conditions.

Table 1: Illustrative Design of Experiments (DoE) for the Optimization of the Sandmeyer Reaction

| Run | Temperature (°C) | Catalyst Loading (mol%) | Acid Concentration (M) | Yield (%) |

| 1 | 0 | 10 | 2 | 75 |

| 2 | 25 | 10 | 2 | 72 |

| 3 | 0 | 20 | 2 | 85 |

| 4 | 25 | 20 | 2 | 81 |

| 5 | 0 | 10 | 4 | 78 |

| 6 | 25 | 10 | 4 | 76 |

| 7 | 0 | 20 | 4 | 88 |

| 8 | 25 | 20 | 4 | 86 |

| 9 | 12.5 | 15 | 3 | 87 |

| 10 | 12.5 | 15 | 3 | 87.5 |

| 11 | 12.5 | 15 | 3 | 87.2 |

This table is for illustrative purposes and does not represent actual experimental data.

Impurity Profiling and Mitigation Strategies

A critical aspect of process development and quality control is the identification, quantification, and mitigation of impurities. nih.gov In the synthesis of this compound, potential impurities can arise from several sources:

Isomeric Impurities: Incorrectly substituted starting materials or side reactions during halogenation can lead to the formation of other dichloro-fluorobenzonitrile isomers. For example, 3,5-dichloro-4-fluorobenzonitrile (B20162) or 2,4-dichloro-5-fluorobenzonitrile (B139205) could be potential isomeric impurities.

Incomplete Reactions: Residual starting materials, such as 2-fluoro-3,5-dichloroaniline, or intermediates like the diazonium salt, may be present in the crude product.

By-products: Side reactions during the Sandmeyer reaction can lead to the formation of phenols (from reaction with water), biaryls, or other undesired compounds.

Table 2: Potential Impurities and Mitigation Strategies

| Impurity | Potential Source | Mitigation Strategy |

| Isomeric Dichloro-fluorobenzonitriles | Non-regioselective halogenation of the precursor | Strict control of halogenation reaction conditions; purification of the aniline intermediate. |

| 2-Fluoro-3,5-dichloroaniline | Incomplete Sandmeyer reaction | Optimization of reaction time, temperature, and reagent stoichiometry; efficient quenching of the reaction. |

| 2-Fluoro-3,5-dichlorophenol | Reaction of the diazonium salt with water | Control of water content in the reaction mixture; careful temperature control. |

| Azocoupling Products | Side reaction of the diazonium salt | Maintaining a low temperature during diazotization and subsequent reaction; controlled addition of the diazonium salt solution. |

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification and quantification of these impurities. nih.gov Once identified, mitigation strategies can be implemented. These may include modifying reaction conditions to suppress side reactions, introducing purification steps such as recrystallization or chromatography for key intermediates and the final product, and setting stringent specifications for starting materials.

Elucidation of Reaction Mechanisms and Chemical Transformations Involving 3,5 Dichloro 2 Fluorobenzonitrile

Investigating C-CN Bond Activation Mechanisms with Organometallic Species

The cleavage of the typically robust carbon-cyanide (C-CN) bond in nitriles is a significant challenge in synthetic chemistry. Organometallic complexes, particularly those with electron-rich, low-valent metals, provide a pathway for this transformation. Research into fluorinated benzonitriles reveals detailed mechanisms involving initial coordination of the metal to the nitrile, followed by oxidative addition into the C-CN bond.

The initial step in the organometallic activation of a benzonitrile (B105546) is the formation of an η2-nitrile complex, where the metal center coordinates to the π-system of the C≡N triple bond. Studies on analogous compounds, such as 3,5-difluorobenzonitrile (B1349092), with zerovalent nickel complexes like those containing the 1,2-bis(diisopropylphosphino)ethane (B1582187) (dippe) ligand, illustrate this process clearly. acs.org The reaction of the nickel precursor with the fluorinated benzonitrile leads to the formation of a stable η2-nitrile complex. acs.org

These complexes are characterized using various spectroscopic techniques. For instance, ³¹P{¹H} NMR spectroscopy is a powerful tool for identifying the formation of these adducts. The reaction of 3,5-difluorobenzonitrile with a nickel(0) source results in a complex, (dippe)Ni(η²-3,5-F₂-C₆H₃CN), which exhibits characteristic signals in the ³¹P{¹H} NMR spectrum, typically as a pair of doublets due to phosphorus-phosphorus coupling. acs.org

Table 1: Spectroscopic Data for Nickel-Benzonitrile Complexes

| Compound | ³¹P{¹H} NMR Signal (δ, ppm) | J P-P (Hz) |

|---|---|---|

| (dippe)Ni(η²-3,5-F₂-C₆H₃CN) | 68.3, 80.1 | 62 |

| (dippe)Ni(3,5-F₂-C₆H₃)(CN) | 74.3, 85.4 | 23 |

Data derived from studies on 3,5-difluorobenzonitrile, a close structural analog. acs.org

Following the initial η²-coordination, the C-CN bond can be cleaved through an oxidative addition process, yielding a new complex where the aryl and cyanide fragments are separately bonded to the metal center. acs.org For the 3,5-difluorobenzonitrile-nickel system, heating the η²-nitrile complex induces this transformation, establishing an equilibrium between the η²-nitrile species and the C-CN bond activation product. acs.org

The thermodynamics of this equilibrium can be investigated by measuring the relative concentrations of the two complexes at various temperatures. This allows for the construction of a Van't Hoff plot (ln(Keq) vs. 1/T), from which thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of the reaction can be extracted. acs.org These studies provide quantitative insight into the stability of the C-CN cleavage product relative to the nitrile-coordinated precursor. acs.org Density Functional Theory (DFT) calculations complement these experimental findings by mapping the potential energy surface of the reaction, identifying transition states and intermediates involved in the transformation from the η²-nitrile complex to the final C-CN cleavage product. acs.org

Directed C-H Functionalization of Polyfluorinated Arenes via the Ortho-Fluorine Effect

The presence of a fluorine atom on an aromatic ring can significantly influence the reactivity of adjacent C-H bonds, a phenomenon known as the ortho-fluorine effect. nih.govacs.org This effect is pivotal in directing transition metal-catalyzed C-H functionalization reactions with high regioselectivity. The reactivity of C-H bonds situated ortho to a fluorine substituent in polyfluoroarenes is enhanced in reactions with metal centers compared to those in meta and para positions. nih.govacs.org

Transition metal-catalyzed C-H borylation is a powerful method for converting inert C-H bonds into versatile carbon-boron bonds, which are valuable synthons in organic chemistry. nih.gov In the case of fluorobenzonitriles, the ortho-fluorine atom directs this borylation to the adjacent C-H bond. For 3,5-dichloro-2-fluorobenzonitrile, the C-H bond at the C6 position is the target for such functionalization.

Iridium-based catalysts are commonly employed for this transformation. The small size and high electronegativity of the fluorine atom are thought to facilitate the C-H activation step and stabilize the resulting Iridium-carbon bond. nih.gov This directed borylation provides a direct route to selectively introduce a boronate ester group at the C6 position, a transformation that would be difficult to achieve using classical electrophilic substitution methods due to the electron-deficient nature of the ring.

The high regioselectivity observed in the C-H functionalization of polyfluorinated arenes is a result of both kinetic and thermodynamic factors. acs.org The primary directing influence is the fluorine atom itself. Computational studies and experimental results indicate that the C-H bond ortho to a fluorine is often the most acidic C-H bond on the ring. acs.org This increased acidity facilitates the C-H bond cleavage step in many catalytic cycles, such as those involving a concerted metalation-deprotonation mechanism.

The general mechanism for C-H activation often involves the oxidative addition of the C-H bond to the metal center. nih.govacs.org For fluorinated arenes, the oxidative addition of a C-H bond ortho to a fluorine is energetically more favorable than the activation of other C-H bonds or the competing C-F bond activation. nih.govacs.org The selectivity arises from a combination of the electron-withdrawing nature of fluorine, which weakens the adjacent C-H bond, and potential stabilizing interactions between the fluorine and the metal center in the transition state.

Table 2: Factors Influencing Regioselectivity in C-H Functionalization

| Factor | Influence on C-H Activation at C6 of this compound |

|---|---|

| Ortho-Fluorine Effect | The primary directing group, enhancing the reactivity of the C6-H bond. nih.govacs.org |

| C-H Acidity | The C6-H bond is the most acidic proton on the ring, favoring its cleavage. acs.org |

| Steric Hindrance | The C6 position is relatively unhindered, allowing access for the metal catalyst. |

| Metal Catalyst | Third-row transition metals like Iridium are often effective for C-H oxidative addition. nih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The substitution pattern of this compound, featuring three strongly electron-withdrawing halogen substituents and a nitrile group, renders the aromatic ring highly electron-deficient. This electronic nature dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, proceed via the attack of an electrophile on the electron-rich π-system of the aromatic ring. The presence of multiple deactivating groups (-Cl, -F, -CN) on the benzonitrile ring strongly disfavors this type of reaction. These groups withdraw electron density from the ring, making it a poor nucleophile and thus highly resistant to attack by electrophiles. Consequently, electrophilic substitution on this compound is generally not a feasible transformation under standard conditions.

In contrast to its inertness toward electrophiles, the electron-deficient nature of this compound makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.org In SₙAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. libretexts.org The reaction is facilitated by electron-withdrawing groups positioned ortho and/or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org

In the structure of this compound, all three halogen atoms are potential leaving groups. However, the fluorine atom at the C2 position is particularly activated for substitution. It is positioned ortho to the powerful electron-withdrawing nitrile group and para to the chloro group at C5. This arrangement provides significant stabilization for the intermediate formed upon nucleophilic attack at C2. Furthermore, fluoride (B91410) is often an excellent leaving group in SₙAr reactions. Therefore, nucleophiles such as alkoxides, amines, or thiolates are expected to preferentially displace the fluorine atom at the C2 position. The general mechanism proceeds via a two-step addition-elimination pathway. libretexts.org

Functional Group Interconversions of the Nitrile Moiety

The nitrile group of this compound is a versatile functional handle, allowing for its conversion into several other important chemical moieties, including amides, amines, and tetrazoles. These transformations are fundamental in synthetic organic chemistry for the creation of new molecular frameworks.

Hydrolysis to Amides and Carboxylic Acids:

The hydrolysis of the nitrile group is a common transformation. While specific studies detailing the hydrolysis of this compound are not prevalent in the reviewed literature, the reaction can be inferred from related compounds. For instance, the analogous compound 3,5-dichlorobenzonitrile (B1202942) can be converted to 3,5-dichlorobenzoyl chloride, a precursor for amide synthesis. researchgate.netresearchgate.net A general method involves the partial hydrolysis of fluorinated benzonitriles to the corresponding fluoro-benzamides, often in the presence of an alkali catalyst and aqueous hydrogen peroxide. google.com This suggests a viable pathway to 3,5-dichloro-2-fluorobenzamide under controlled conditions. Complete hydrolysis under harsher acidic or basic conditions would yield 3,5-dichloro-2-fluorobenzoic acid.

A representative reaction is the conversion of a substituted benzonitrile to the corresponding amide, which can then be further reacted. For example, 3,5-dichlorobenzoyl chloride, derived from the hydrolysis of 3,5-dichlorobenzonitrile, reacts with various arylamines in N,N'-dimethylformamide (DMF) at 60°C to produce a range of N-substituted 3,5-dichlorobenzamide (B1294675) derivatives in good yields. researchgate.net

Reduction to Amines:

The reduction of the nitrile group provides a direct route to primary amines. A standard and potent reagent for this transformation is lithium aluminum hydride (LiAlH₄). While specific yields for the reduction of this compound are not detailed in the available literature, the general reaction is expected to proceed efficiently to form (3,5-dichloro-2-fluorophenyl)methanamine. The process typically involves treating the nitrile with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup to liberate the amine.

Conversion to Tetrazoles:

The [2+3] cycloaddition reaction between a nitrile and an azide, typically sodium azide, is a well-established method for the synthesis of 5-substituted-1H-tetrazoles. These heterocyclic compounds are of significant interest in medicinal chemistry. The reaction with this compound would yield 5-(3,5-dichloro-2-fluorophenyl)-1H-tetrazole. This transformation is often catalyzed by various reagents, including zinc salts or acids, and can be carried out in solvents like DMF or water. nih.govnih.gov The synthesis of related fluorophenyl-1H-tetrazoles has been reported, indicating the feasibility of this conversion. researchgate.net

Interactive Table: Functional Group Interconversions of the Nitrile Moiety

| Transformation | Product | Reagents and Conditions (General) |

| Partial Hydrolysis | 3,5-Dichloro-2-fluorobenzamide | H₂O₂, alkali catalyst |

| Complete Hydrolysis | 3,5-Dichloro-2-fluorobenzoic acid | H₃O⁺ or OH⁻, heat |

| Reduction | (3,5-Dichloro-2-fluorophenyl)methanamine | 1. LiAlH₄, dry ether; 2. H₂O |

| Cycloaddition | 5-(3,5-Dichloro-2-fluorophenyl)-1H-tetrazole | NaN₃, catalyst (e.g., ZnCl₂), DMF or H₂O |

Studies of Halogen Scrambling and Rearrangement Phenomena

Detailed studies focusing specifically on halogen scrambling or significant thermal or catalytic skeletal rearrangements of this compound are not extensively documented in the current body of scientific literature. Halogen exchange reactions are known for polychlorinated aromatic compounds, but these typically require specific catalysts and conditions and are used for synthesis rather than being described as scrambling phenomena. For example, the preparation of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) from pentachloropyridine (B147404) involves a halogen exchange process but on a different aromatic system. google.com

However, research on the reactivity of closely related fluorinated benzonitriles provides insight into potential rearrangement pathways involving the cyano group. One notable study investigated the C-CN bond activation of various fluorobenzonitriles using a zerovalent nickel complex, [Ni(dippe)]. acs.org This represents a form of molecular rearrangement where the carbon-carbon bond between the phenyl ring and the nitrile group is cleaved and reformed.

In this research, compounds such as 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 3,5-difluorobenzonitrile were reacted with a nickel hydride complex. For 3,5-difluorobenzonitrile, heating at 70°C led to the formation of the C-CN bond activation product, (dippe)Ni(3,5-F₂-C₆H₃)(CN), in approximately 68% yield. acs.org The reaction proceeds through an initial η²-nitrile complex which then undergoes oxidative addition of the C-CN bond to the nickel center.

While this study does not involve the scrambling of the halogen atoms themselves, it demonstrates a rearrangement process that alters the connectivity of the nitrile group to the aromatic ring, mediated by a transition metal catalyst. The presence of the fluorine and chlorine atoms on the ring in this compound would undoubtedly influence the electronic properties and reactivity in such a catalytic system, though specific outcomes for this particular isomer have not been reported. Other types of rearrangements, such as thermal rearrangements of aryl(chloro)methylenetetrahydrofuran-2,4,5-triones, involve different molecular frameworks and are not directly analogous. researchgate.netrsc.orgrsc.org

Interactive Table: C-CN Bond Activation of a Related Fluorobenzonitrile

| Substrate | Catalyst System | Product | Yield | Reference |

| 3,5-Difluorobenzonitrile | [Ni(dippe)(μ-H)]₂, 70°C | (dippe)Ni(3,5-F₂-C₆H₃)(CN) | ~68% | acs.org |

Advanced Spectroscopic Characterization Methodologies for 3,5 Dichloro 2 Fluorobenzonitrile

High-Resolution Vibrational Spectroscopy and Vibronic Analysis

High-resolution techniques are essential for probing the vibrational energy levels of a molecule in its ground and excited electronic states. For a molecule like 3,5-Dichloro-2-fluorobenzonitrile, these methods would provide precise information on its geometric structure and the nature of its chemical bonds.

Resonance-Enhanced Multi-Photon Ionization (REMPI) Spectroscopy

Resonance-Enhanced Multi-Photon Ionization (REMPI) is a highly sensitive and selective technique used to study the electronic and vibrational structure of molecules in the gas phase. The process involves the absorption of two or more photons, where the first photon excites the molecule to a resonant intermediate electronic state (S₁), and a subsequent photon ionizes it. nih.gov By scanning the wavelength of the laser, a spectrum of the intermediate state is obtained.

For this compound, a two-color REMPI experiment would be ideal. This method uses one laser to excite the molecule from its ground state (S₀) to the first excited state (S₁) and a second laser to ionize the molecule from the S₁ state. This approach provides high-resolution vibrational spectra of the S₁ state and allows for the precise determination of the S₁ ← S₀ transition energy (the band origin). mdpi.com The resulting spectrum would feature distinct peaks corresponding to the fundamental vibrational modes, overtones, and combination bands of the molecule in its excited state.

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

To investigate the structure of the molecular cation, Mass-Analyzed Threshold Ionization (MATI) spectroscopy is employed. This technique provides highly accurate adiabatic ionization energy (IE) and detailed vibrational spectra of the cation's ground state (D₀). mdpi.com In a MATI experiment, the molecule is first excited to a specific vibrational level in the S₁ state using one laser. A second, tunable laser then further excites the molecule to high-n Rydberg states just below the ionization threshold. These long-lived Rydberg states are then ionized by a pulsed electric field, and the resulting ions are detected.

The MATI spectrum reveals the vibrational structure of the cation. For this compound, this would allow for the determination of how the molecular geometry and vibrational frequencies change upon removal of an electron. Comparing the MATI spectrum with the REMPI spectrum provides a direct measure of the changes in vibrational modes between the excited neutral state and the cationic ground state.

Franck-Condon Simulations for Electronic and Vibrational Transitions

The Franck-Condon principle governs the intensity of vibronic transitions, stating that electronic transitions occur so rapidly that the nuclear geometry of the molecule does not change during the transition. wikipedia.org Franck-Condon simulations are theoretical calculations that predict the intensities of these transitions based on the overlap between the vibrational wavefunctions of the initial and final electronic states.

These simulations are critical for assigning the complex vibrational features observed in REMPI and MATI spectra. nih.govnih.gov By performing quantum chemical calculations, such as Density Functional Theory (DFT), the equilibrium geometries and vibrational frequencies of this compound in its S₀, S₁, and D₀ states can be computed. These calculated parameters are then used to simulate the expected spectra. A good agreement between the simulated and experimental spectra validates the assignment of the observed vibrational bands and confirms the calculated molecular structures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules in solution. It relies on the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms within a molecule.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) Approaches

A comprehensive NMR analysis of this compound would involve acquiring spectra for all NMR-active nuclei: ¹H, ¹³C, and ¹⁹F.

¹H NMR: The proton NMR spectrum would show signals for the two aromatic protons. Their chemical shifts, splitting patterns (multiplicity), and coupling constants would provide information about their electronic environment and their spatial relationship to the adjacent fluorine and chlorine substituents.

¹³C NMR: The carbon-13 NMR spectrum would reveal signals for each of the seven unique carbon atoms in the molecule (six in the benzene (B151609) ring and one in the nitrile group). The chemical shifts are highly sensitive to the electronic effects of the attached substituents (-F, -Cl, -CN). Quaternary carbons, those not bonded to any hydrogen atoms, typically show weaker signals. youtube.com

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. wikipedia.org The ¹⁹F NMR spectrum of this compound would exhibit a single resonance. Its chemical shift provides a sensitive probe of the local electronic environment. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei (J-coupling) provides crucial information for confirming the molecular structure.

Advanced 2D NMR Techniques for Connectivity and Proximity

While 1D NMR provides essential data, 2D NMR experiments are necessary for unambiguous structural assignment by revealing correlations between different nuclei. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be applied.

COSY: A ¹H-¹H COSY experiment would establish the connectivity between neighboring protons on the aromatic ring.

HSQC: This experiment correlates the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of which proton is bonded to which carbon.

HMBC: This technique shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial for assigning the quaternary carbons by observing their long-range couplings to the protons. Correlations between the fluorine nucleus and protons or carbons could also be explored using specialized ¹⁹F-detected 2D NMR experiments, providing definitive evidence for the relative positions of all substituents on the benzene ring.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is a powerful analytical method used to determine the precise arrangement of atoms within a crystalline solid. libretexts.org This technique exploits the diffraction of X-rays by the ordered, periodic atomic lattice of a crystal to generate a three-dimensional map of electron density, from which a detailed molecular structure can be modeled. libretexts.org For a molecule like this compound, a single-crystal X-ray diffraction study would reveal intramolecular details, such as bond lengths and angles, as well as the supramolecular arrangement, which is governed by intermolecular forces.

While specific crystallographic data for this compound is not available in the public domain, analysis of related halogenated benzene derivatives provides a strong basis for predicting its solid-state characteristics.

Analysis of Crystal Packing Motifs and Polymorphism

Crystal packing describes how molecules are arranged in a crystal lattice. This arrangement is the result of a delicate balance of intermolecular forces that seek to achieve the most thermodynamically stable structure. In halogenated aromatic compounds, packing is often dense and influenced by specific, directional interactions.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.com Different polymorphs of the same compound can exhibit distinct physical properties. The existence of polymorphism in this compound would depend on the subtle interplay of intermolecular forces and the conditions of crystallization, such as the solvent used and the rate of cooling. mdpi.com For instance, studies on 4,6-dichloro-5-nitrobenzofuroxan have shown that it can crystallize into two different polymorphs (triclinic and orthorhombic) simply by changing the crystallization solvent, highlighting the sensitivity of crystal packing to environmental conditions. mdpi.com

Elucidation of Intermolecular Interactions (Halogen Bonding, π-Stacking, C-H···X)

The supramolecular architecture of this compound in the solid state would be dictated by a variety of weak intermolecular interactions. The analysis of these interactions is crucial for understanding crystal engineering principles. nih.gov

Halogen Bonding: This is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a nitrogen atom from the nitrile group of a neighboring molecule. The chlorine atoms in this compound, particularly due to the electron-withdrawing nature of the nitrile and fluorine substituents, would be highly polarized and capable of forming significant halogen bonds (C-Cl···N).

C-H···X Interactions: Weak hydrogen bonds of the type C-H···F, C-H···N, and C-H···Cl are also expected to be present. The aromatic C-H bond can act as a hydrogen bond donor, interacting with the electronegative fluorine, nitrogen, or chlorine atoms of adjacent molecules. ed.ac.uk These interactions, although individually weak, can collectively provide significant stabilization to the crystal structure. ed.ac.uk

The table below summarizes the potential intermolecular interactions that would be investigated in a crystallographic study of this compound.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Halogen Bonding | Chlorine Atom (C-Cl) | Nitrile Nitrogen Atom (C≡N) | Formation of 1D or 2D structural motifs |

| π-Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) of adjacent molecule | Contributes to layer or columnar packing |

| Weak Hydrogen Bond | Aromatic C-H | Fluorine, Chlorine, or Nitrogen atoms | Fine-tuning of the molecular arrangement |

This table is illustrative and based on the analysis of structurally similar compounds.

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for confirming the molecular weight of synthesized compounds and for elucidating their structure through the analysis of fragmentation patterns.

For this compound (C₇H₂Cl₂FN), the expected exact molecular weight is approximately 190 g/mol . biosynth.com The molecular ion peak in the mass spectrum would appear as a characteristic cluster due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

The fragmentation of this compound under electron ionization (EI) would likely proceed through pathways common to halogenated aromatic compounds. This could involve the sequential loss of halogen atoms, the nitrile group (CN), or hydrogen cyanide (HCN). The table below outlines some plausible fragments and their corresponding mass-to-charge ratios.

| Ion Fragment | Description | Plausible m/z (for ³⁵Cl isotope) |

| [C₇H₂Cl₂FN]⁺ | Molecular Ion | 190 |

| [C₇H₂ClFN]⁺ | Loss of a Chlorine radical (Cl•) | 155 |

| [C₆H₂ClF]⁺ | Loss of Cl• and a Nitrile radical (CN•) | 129 |

| [C₇H₂Cl₂F - HCN]⁺ | Loss of Hydrogen Cyanide (HCN) | 163 |

This table presents theoretical fragmentation data. Actual fragmentation patterns may vary based on instrumental conditions.

Furthermore, mass spectrometry is a valuable technique for real-time reaction monitoring, particularly in continuous flow chemistry systems. durham.ac.uk By coupling a mass spectrometer to a reactor outlet, chemists can track the consumption of reactants, the formation of intermediates, and the appearance of the final product and any byproducts. This allows for rapid optimization of reaction conditions such as temperature, pressure, and residence time to maximize yield and minimize impurities. durham.ac.uk For the synthesis of this compound, online MS monitoring could ensure efficient and safe reaction progress. durham.ac.uk

Computational Chemistry and Theoretical Studies on 3,5 Dichloro 2 Fluorobenzonitrile

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure and reactivity of chemical systems. nih.gov This approach is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium to large-sized molecules. researchgate.net DFT calculations are instrumental in understanding the fundamental properties of 3,5-dichloro-2-fluorobenzonitrile at the atomic level.

Prediction of Molecular Geometries and Conformational Landscapes

A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For derivatives of benzonitrile (B105546), DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), have been successfully used to predict bond lengths and angles that are in good agreement with experimental data. nih.govmdpi.com These calculations are performed without geometric constraints to locate the true energy minima on the potential energy surface. bhu.ac.in The resulting optimized geometry provides the basis for all subsequent computational analyses.

While specific conformational landscape studies for this compound are not extensively detailed in the provided results, the methodology for such an analysis is well-established. It would involve systematically rotating flexible bonds, such as the one connecting the cyano group to the phenyl ring, and calculating the energy at each step to map out the potential energy surface and identify stable conformers.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactive Sites

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals. This analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. bhu.ac.in The electron density distribution in the HOMO and LUMO reveals which atoms are most involved in these frontier orbitals, thereby pinpointing the reactive regions of the molecule. researchgate.net For instance, in related fluorobenzonitriles, FMO analysis has been crucial in understanding C-C bond activation reactions. acs.org

Simulation of Spectroscopic Data (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. By calculating the second derivatives of the energy with respect to atomic displacements, one can simulate the vibrational (infrared and Raman) spectra of a molecule. researchgate.net These theoretical spectra, when compared with experimental data, aid in the assignment of vibrational modes to specific molecular motions. For benzonitrile derivatives, DFT methods have been shown to provide vibrational frequencies that are in good agreement with experimental findings after applying appropriate scaling factors. researchgate.net

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a common approach for calculating NMR parameters. researchgate.net These theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei in this compound can be compared with experimental NMR spectra to confirm the molecular structure and assign spectral peaks. researchgate.net

Calculation of Molecular Descriptors (e.g., Ionization Potential, Electron Affinity, Electrophilicity Index)

From the calculated HOMO and LUMO energies, a variety of global reactivity descriptors can be derived. These descriptors provide quantitative measures of a molecule's reactivity and stability. eurekaselect.comdntb.gov.ua Key molecular descriptors include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E(HOMO). researchgate.net

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E(LUMO). researchgate.net

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.net

These descriptors, calculated using DFT, offer a comprehensive picture of the chemical behavior of this compound. researchgate.net

| Molecular Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

Elucidation of Reaction Mechanisms and Transition State Structures

DFT is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the transition state structures that connect reactants to products. researchgate.net The transition state is the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency.

For reactions involving this compound, DFT calculations can be used to:

Propose plausible reaction mechanisms.

Locate the geometries of all stationary points, including reactants, intermediates, transition states, and products.

Calculate the activation energy barrier for each elementary step, which is the energy difference between the reactants and the transition state.

This information is crucial for understanding the feasibility of a reaction and for predicting which reaction pathways are most likely to occur. For example, in the study of C-CN bond activation in fluorobenzonitriles, DFT calculations have been used to determine the energetics of different reaction pathways. acs.org

Thermodynamic and Kinetic Modeling of Chemical Processes

Beyond identifying reaction pathways, DFT calculations can provide quantitative thermodynamic and kinetic data for chemical processes.

Thermodynamic Modeling: By calculating the electronic energies and vibrational frequencies of reactants and products, it is possible to determine key thermodynamic quantities such as:

Enthalpy of reaction (ΔH)

Entropy of reaction (ΔS)

Gibbs free energy of reaction (ΔG)

These values indicate whether a reaction is exothermic or endothermic, and whether it is spontaneous under given conditions. For instance, thermodynamic parameters for the C-CN bond activation of fluorobenzonitriles have been determined using these methods. acs.org

Kinetic Modeling: From the calculated activation energies (Ea), transition state theory can be used to estimate the rate constants of chemical reactions. While precise kinetic modeling can be complex, DFT provides a means to compare the relative rates of different reactions and to understand how factors like temperature and substituents influence reaction kinetics.

Solvation Effects on Molecular Properties and Reactivity

The study of solvation effects is crucial in computational chemistry for accurately predicting the behavior of molecules in a liquid environment. For a molecule such as this compound, the surrounding solvent can significantly influence its molecular properties and reactivity. Computational models that account for these effects are broadly categorized into explicit and implicit solvation models.

Explicit solvent models involve simulating a number of individual solvent molecules around the solute, offering a detailed microscopic view but at a high computational cost. Implicit solvent models, on the other hand, represent the solvent as a continuous medium with specific properties like the dielectric constant. numberanalytics.comwikipedia.org This approach is more computationally efficient and is widely used to study solvation effects on molecular systems. numberanalytics.comwikipedia.org

Common implicit solvation models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). numberanalytics.comgithub.io These models create a cavity in the dielectric continuum to accommodate the solute molecule and then calculate the electrostatic interactions between the solute's charge distribution and the polarized continuum. youtube.com The SMD model, for instance, is a universal solvation model applicable to any charged or uncharged solute in any solvent and separates the solvation free energy into bulk-electrostatic and cavity-dispersion-solvent-structure contributions. github.ioresearchgate.net

The application of these models to this compound would allow for the investigation of how different solvents alter its geometric parameters, electronic structure, and spectroscopic properties. For example, the dipole moment of the molecule is expected to be higher in polar solvents due to stabilization of the charge separation. This, in turn, can affect bond lengths and angles.

Furthermore, solvation can have a profound impact on the reactivity of this compound. For chemical reactions, the relative stabilization of reactants, transition states, and products by the solvent determines the reaction kinetics and thermodynamics. An automated computational screening of various solvents using a model like SMD could predict the optimal solvent for a particular reaction involving this compound. researchgate.net

Below is an illustrative data table showing hypothetical changes in the dipole moment and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound in different solvents, as would be predicted by computational studies.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 3.50 | -7.50 | -1.20 | 6.30 |

| Toluene | 2.38 | 3.85 | -7.45 | -1.25 | 6.20 |

| Tetrahydrofuran (THF) | 7.58 | 4.20 | -7.42 | -1.28 | 6.14 |

| Acetonitrile | 37.5 | 4.55 | -7.40 | -1.30 | 6.10 |

| Water | 80.1 | 4.80 | -7.38 | -1.32 | 6.06 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends from computational solvation studies.

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology (QCT) provides a powerful framework for analyzing the chemical bonding and structure of molecules based on the topological features of a scalar field, most commonly the electron density. The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent QCT method that partitions a molecule into atomic basins, allowing for the characterization of atoms and the bonds between them. nih.govresearchgate.net

In QTAIM, the analysis of the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs) provides quantitative insights into the nature of chemical bonds. nih.gov For this compound, a QTAIM analysis would be instrumental in characterizing the various types of chemical bonds present, including the C-C bonds of the benzene (B151609) ring, the C-Cl bonds, the C-F bond, and the C≡N triple bond of the nitrile group.

The properties of the BCPs can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. For covalent bonds, one typically observes a high value of ρ and a negative value of ∇²ρ at the BCP, indicating a concentration of electron density. nih.gov In contrast, for closed-shell interactions, both ρ and ∇²ρ are relatively small and positive. nih.gov

A QTAIM analysis of this compound would also elucidate the electronic effects of the substituents. The high electronegativity of the fluorine and chlorine atoms, as well as the electron-withdrawing nature of the nitrile group, would be reflected in the atomic charges and bond properties calculated by QTAIM.

Another valuable tool in bonding analysis is the Natural Bond Orbital (NBO) method. NBO analysis transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements such as core orbitals, lone pairs, and bonding orbitals. This method provides information about hybridization, bond strengths, and charge transfer interactions between orbitals. For this compound, NBO analysis could quantify the delocalization of electron density and the hyperconjugative interactions between the phenyl ring and the substituents.

An illustrative table summarizing the expected QTAIM parameters for the key bonds in this compound is presented below.

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Bond Ellipticity, ε |

| C-F | ~0.30 | > 0 | ~0.10 |

| C-Cl | ~0.20 | > 0 | ~0.05 |

| C-C (ring) | ~0.32 | < 0 | ~0.20 |

| C-CN | ~0.35 | < 0 | ~0.15 |

| C≡N | ~0.50 | < 0 | ~0.01 |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from a QTAIM analysis.

Advanced Applications of 3,5 Dichloro 2 Fluorobenzonitrile As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of electron-withdrawing groups and halogens makes 3,5-Dichloro-2-fluorobenzonitrile a valuable starting material or intermediate in multi-step synthetic sequences. The nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. The halogen atoms, particularly the fluorine, can be activated for nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups.

While halogenated and fluorinated benzonitriles are a well-established class of intermediates in the agrochemical industry, specific applications of this compound in commercially significant pesticides or herbicides are not widely documented in public literature. However, the structural motifs present in this molecule are found in various active agrochemical compounds. For instance, the dichlorophenyl group is a key feature in many fungicides and herbicides, and the strategic inclusion of fluorine often enhances metabolic stability and biological efficacy. The related compound, 3,5-dichloroaniline (B42879) (a potential synthetic precursor or derivative), is a known building block for several agrochemicals.

The dichlorofluorobenzonitrile scaffold is of significant interest in medicinal chemistry. Although direct applications of this compound in existing drugs are not explicitly detailed, a closely related derivative, 4-amino-3,5-dichloro-2-fluorobenzonitrile , has been identified as a key intermediate in the synthesis of novel pharmaceutical compounds.

Recent patent literature discloses the use of this amino-derivative in the preparation of innovative imidazolinone compounds. uptti.ac.inresearchgate.net These resulting heterocycles are being investigated as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme involved in DNA repair pathways. uptti.ac.in The inhibition of this enzyme is a promising strategy in oncology, as it can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents. The synthesis demonstrates the utility of the dichlorofluorobenzonitrile core in building complex, biologically active molecules targeted for therapeutic use.

The general synthetic approach, starting from a related fluorobenzonitrile, is outlined below:

| Starting Material | Key Reagent | Intermediate |

| 4-Amino-2-fluorobenzonitrile | N-Chlorosuccinimide (NCS) | 4-Amino-3,5-dichloro-2-fluorobenzonitrile |

This table illustrates a key step in the synthesis of a crucial intermediate for potential APIs, based on a reaction described in patent literature. researchgate.netmdpi.com

The benzonitrile (B105546) unit is a known chromophore and a precursor for various classes of dyes, including phthalocyanine (B1677752) and triarylmethane dyes. The substitution pattern of this compound, with its multiple halogen atoms, offers a chemical handle to modify the electronic properties and, consequently, the color and performance of a potential dye molecule. The halogens can also serve as attachment points for polymerization or for grafting onto other materials. However, despite this potential, specific examples of this compound being used in the synthesis of commercial dyes or other specialty chemicals are not extensively reported.

Scaffold for Novel Heterocyclic Compounds

The reactivity of this compound makes it an attractive scaffold for the synthesis of novel heterocyclic systems. The nitrile group is a key functional group that can be used to construct nitrogen-containing rings. For example, it can react with binucleophiles or undergo cyclization reactions after modification.

As mentioned previously, the development of imidazolinone derivatives for pharmaceutical applications provides a concrete example of this utility. uptti.ac.inresearchgate.net In that synthesis, the amino-substituted dichlorofluorobenzonitrile serves as the foundational aromatic piece upon which the heterocyclic imidazolinone ring system is constructed. The nitrile group and the adjacent amine (in the intermediate) are critical for the cyclization steps that form the final complex structure. This highlights a broader principle where the tailored substitution on the benzonitrile ring directs the assembly of complex heterocyclic frameworks.

Design of Materials with Tailored Electronic and Optical Properties

Currently, there is a lack of specific research or patent literature detailing the application of this compound in the design of materials with tailored electronic or optical properties, such as organic light-emitting diodes (OLEDs), liquid crystals, or organic semiconductors.

While molecules with rod-like shapes and strong dipoles, characteristics that could be associated with substituted benzonitriles, are often investigated for liquid crystal properties, no such studies have been reported for this specific compound. uptti.ac.in The field of organic electronics often utilizes aromatic compounds with extended π-systems, and while this compound could potentially be functionalized to create such materials, its direct use is not documented in the reviewed sources.

Emerging Research Directions and Future Perspectives for 3,5 Dichloro 2 Fluorobenzonitrile

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical industry to minimize environmental impact and enhance safety. For a molecule like 3,5-Dichloro-2-fluorobenzonitrile, future research will likely focus on moving away from traditional methods that may involve harsh solvents or produce significant waste streams.

Key areas of development include:

Use of Greener Solvents: Research is likely to explore alternatives to conventional aprotic polar solvents. The use of greener solvents like ethanol (B145695) or even water-based systems, perhaps with the aid of phase-transfer catalysts, could significantly improve the environmental profile of the synthesis. sigmaaldrich.com For instance, processes for related fluorobenzonitriles have been developed using catalysts like quaternary ammonium (B1175870) compounds to facilitate chlorine-fluorine exchange in less hazardous solvent systems. sigmaaldrich.com

Catalytic Processes: The development of highly efficient and reusable catalysts is a cornerstone of green chemistry. Future syntheses may employ novel catalytic systems to improve reaction efficiency and reduce waste. This includes exploring metal-catalyzed reactions that can proceed under milder conditions and with lower catalyst loadings.

Waste Reduction and Atom Economy: A major goal is to design synthetic pathways that maximize the incorporation of all starting materials into the final product, a principle known as atom economy. This involves minimizing the use of protecting groups and stoichiometric reagents. The E-Factor (environmental factor), which quantifies the amount of waste produced per kilogram of product, serves as a critical metric. chemicalbook.com By adopting greener methods, such as replacing chlorinated intermediates with alternatives that use molecular oxygen, it is possible to dramatically reduce the E-Factor and eliminate chlorinated wastewater. chemicalbook.com

Exploration of Bio-orthogonal and Chemoselective Transformations

The unique arrangement of functional groups on the this compound ring—a nitrile group and two distinct halogen atoms (fluorine and chlorine)—opens up possibilities for highly specific chemical reactions.

Bio-orthogonal Chemistry: The nitrile group is a valuable functional handle in bio-orthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes. While specific studies on this compound are not yet prevalent, the nitrile moiety can, in principle, participate in reactions like tetrazole photo-click chemistry. This could enable its use as a probe for labeling biomolecules in complex biological environments.

Chemoselective Transformations: The differential reactivity of the C-F and C-Cl bonds provides a platform for chemoselective transformations. Generally, C-Cl bonds are more susceptible to cleavage in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than the more robust C-F bond. This selectivity would allow for the stepwise derivatization of the aromatic ring, enabling the synthesis of complex molecules with precise control over the substitution pattern. For example, one of the chlorine atoms could be selectively replaced via a coupling reaction, leaving the fluorine and the second chlorine atom intact for subsequent transformations.

High-Throughput Screening and Automation in Derivatization

To rapidly explore the chemical space accessible from this compound, modern drug discovery and materials science rely on high-throughput screening (HTS) and automated synthesis.

Automated Synthesis: Robotic liquid handlers can be programmed to perform sequential derivatization reactions in microplates. nih.gov Starting with this compound, a library of derivatives could be synthesized by reacting it with a diverse set of building blocks. For example, leveraging chemoselectivity, an array of boronic acids could be coupled at one of the chloro positions to generate a large number of distinct products.

High-Throughput Screening (HTS): Once a library of derivatives is created, HTS allows for the rapid testing of thousands of compounds for a specific biological activity or material property. bldpharm.comvosunbio.com Assays used in HTS are often based on fluorescence or luciferase readouts, which can sometimes be compromised by interference from the tested chemicals. bldpharm.com Therefore, specialized assays to detect and filter out autofluorescent compounds or luciferase inhibitors are crucial for obtaining reliable results. bldpharm.com

The combination of automated synthesis and HTS can accelerate the discovery of new lead compounds, moving the process from a slow, manual endeavor to an information-rich, data-driven approach. vosunbio.com

Table 1: Illustrative High-Throughput Screening Campaign for Derivatives of this compound

| Derivative ID | Modification | Assay 1 (Target A) Activity | Assay 2 (Target B) Activity | Autofluorescence Check |

| DCFB-001 | Suzuki Coupling: Phenylboronic acid | Low | High | Pass |

| DCFB-002 | Suzuki Coupling: 4-Methoxyphenylboronic acid | Low | High | Pass |

| DCFB-003 | Suzuki Coupling: Thiophene-2-boronic acid | Medium | Medium | Pass |

| DCFB-004 | SNAr: Morpholine | Inactive | Inactive | Fail |

| DCFB-005 | Suzuki Coupling: Pyridine-3-boronic acid | High | Low | Pass |

This table is for illustrative purposes only and does not represent actual experimental data.

Development of Predictive Models for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physical properties. sigmaaldrich.com Developing such models for derivatives of this compound can guide the design of new compounds with enhanced characteristics.

The process typically involves:

Data Set Assembly: A series of derivatives is synthesized, and their biological activity or a specific property is measured. nih.gov

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors that describe the molecule's shape and electronic properties (e.g., steric, electrostatic, hydrophobic fields in CoMFA/CoMSIA models). sigmaaldrich.com

Model Generation and Validation: Statistical methods are used to build a mathematical model that links the descriptors to the observed activity. sigmaaldrich.com The model's predictive power is rigorously tested using internal and external validation sets to ensure its robustness. nih.govsigmaaldrich.com

A validated QSAR model can be used to predict the activity of virtual compounds before they are synthesized, saving time and resources by prioritizing the most promising candidates and avoiding those predicted to be inactive or problematic. sigmaaldrich.com

Table 2: Hypothetical Molecular Descriptors for QSAR Modeling of this compound Derivatives

| Compound | Substituent at C5 | Molecular Weight | LogP (Calculated) | Dipole Moment | Predicted Activity (pIC50) |

| Parent | -Cl | 190.00 | 2.8 | 3.1 D | 5.2 |

| Derivative 1 | -Phenyl | 231.67 | 4.2 | 3.5 D | 6.1 |

| Derivative 2 | -Morpholinyl | 250.68 | 2.1 | 4.5 D | 5.5 |

| Derivative 3 | -Methyl | 175.59 | 3.1 | 3.0 D | 5.4 |

This table is for illustrative purposes only and does not represent actual experimental data.

Potential in Advanced Functional Materials and Nanotechnology

The unique electronic and physical properties conferred by the fluorine and chlorine atoms, combined with the rigid aromatic nitrile structure, make this compound a candidate for applications in materials science.

Liquid Crystals: Benzonitrile (B105546) derivatives are common components in liquid crystal mixtures due to their high dipole moment and linear shape, which promote the formation of ordered mesophases. tcichemicals.com The specific substitution pattern of this compound could be exploited to fine-tune properties like dielectric anisotropy and melting point for advanced display technologies.

Specialty Polymers: Aromatic nitriles and fluorinated aromatics are precursors to high-performance polymers known for their thermal stability, chemical resistance, and specific electronic properties. For example, 4-fluorobenzonitrile (B33359) can be used to synthesize monomers for poly(triphenylamine)s, which have applications in electro-optical devices. sigmaaldrich.comsigmaaldrich.com The title compound could similarly be explored as a monomer or an additive to create polymers with tailored refractive indices or gas permeability characteristics.

Nanotechnology: While direct applications are still speculative, functionalized aromatic molecules are used to modify the surface of nanomaterials like graphene derivatives or quantum dots to tune their properties and facilitate their integration into devices. nih.govresearchgate.net The nitrile group can act as a ligand to coordinate with metal nanoparticles, or the entire molecule could be incorporated into metal-organic frameworks (MOFs), creating porous materials with potential applications in gas storage or catalysis.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,5-Dichloro-2-fluorobenzonitrile, and how do reaction parameters affect yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and cyanation steps. For example, fluorination and chlorination of benzonitrile precursors can be optimized using phase transfer catalysts to enhance regioselectivity. Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) critically influence intermediates’ stability and final purity . Yield optimization requires precise stoichiometric control of halogenating agents (e.g., Cl₂ or F₂ gas) and quenching protocols to minimize side reactions.

Key Parameters Table :

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Temperature | 80–120°C | Higher temps favor substitution |

| Solvent | DMF/THF | Polarity affects reaction kinetics |

| Catalyst | Phase transfer (e.g., TBAB) | Enhances halogenation efficiency |

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer : Multi-modal characterization is critical:

- NMR (¹H/¹³C/¹⁹F): Resolves positional isomers and confirms substitution patterns (e.g., distinguishing 2- vs. 4-fluoro isomers) .

- LC-MS/HPLC : Quantifies purity (>97%) and detects trace impurities (e.g., residual solvents or dehalogenated byproducts) .

- Elemental Analysis : Validates empirical formula (C₇H₂Cl₂FN) to ±0.3% accuracy .

Cross-validation with X-ray crystallography (via SHELXL) resolves ambiguous stereoelectronic effects in crystalline forms .

Q. What substitution reactions are feasible, and how do electronic effects guide regioselectivity?

- Methodological Answer : The electron-withdrawing nitrile group directs electrophilic substitution to meta/para positions. Chlorine and fluorine substituents further modulate reactivity:

- Nucleophilic Aromatic Substitution (SNAr) : Fluorine at the 2-position activates the 4- and 6-positions for substitution with amines or alkoxides under basic conditions (K₂CO₃, DMSO, 60°C) .

- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions at the 5-chloro position require Pd(PPh₃)₄ and aryl boronic acids (e.g., for biaryl derivatives) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) in halogenated benzonitriles be addressed using SHELX programs?

- Methodological Answer : SHELXL employs robust algorithms for refining disordered halogen atoms and handling twinned

- Twinning : Use the TWIN/BASF commands to model pseudo-merohedral twinning, common in polar space groups .

- Disorder Modeling : Split occupancy refinement for Cl/F sites with ADPs constrained to avoid overparameterization .

- Validation: R1 convergence <5% and Δρmax <0.5 eÅ⁻³ ensure structural reliability .

Q. How do computational tools (e.g., DFT, Reaxys) predict regioselectivity in fluorinated benzonitrile derivatives?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software calculates Fukui indices to identify electrophilic/nucleophilic sites. For this compound, the LUMO is localized at the 5-chloro position, favoring nucleophilic attack .

- AI-Driven Synthesis Planning : Tools like Pistachio/Reaxys predict feasible routes by mining reaction databases (e.g., prioritizing Pd-catalyzed couplings over radical pathways) . Limitations include sparse data on trifunctionalized aromatics, requiring experimental validation.

Q. What strategies resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?

- Methodological Answer : Contradictions arise from solvent effects or dynamic processes (e.g., rotational barriers):

- Variable-Temperature NMR : Resolves broadening from hindered rotation (e.g., –CN group) by acquiring spectra at 25–60°C .

- 2D NMR (COSY, NOESY) : Correlates coupling between adjacent protons (e.g., aromatic H-4 and H-6) to confirm substitution patterns .

- Cross-Platform Validation : Compare IR (C≡N stretch ~2230 cm⁻¹) and XPS (Cl 2p binding energy ~200 eV) to corroborate assignments .

Data Contradiction Analysis Framework

| Discrepancy Source | Resolution Method | Example Case |

|---|---|---|

| Ambiguous NMR Peaks | 2D NMR or isotopic labeling | Distinguishing Cl/F proximity effects |

| LC-MS Impurity Misassignment | High-resolution MS/MS fragmentation | Identifying dehalogenated byproducts |

| Crystallographic Disorder | SHELXL refinement with constraints | Modeling halogen positional disorder |

This framework ensures rigorous validation in complex systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products